molecular formula C23H18FNO3S B2980935 (2,4-dimethylphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114852-60-6

(2,4-dimethylphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2980935
CAS No.: 1114852-60-6
M. Wt: 407.46
InChI Key: UUMDFFDIZKESCL-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a benzothiazine-derived compound characterized by a 1,4-benzothiazin core modified with a 1,1-dioxide group. The structure features a 4-(4-fluorophenyl) substituent at position 4 of the benzothiazine ring and a 2,4-dimethylphenyl group attached via a methanone linkage at position 2. This compound is part of a broader class of sulfonamide- and sulfone-containing heterocycles, which are studied for their diverse pharmacological and material science applications .

Properties

IUPAC Name

(2,4-dimethylphenyl)-[4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO3S/c1-15-7-12-19(16(2)13-15)23(26)22-14-25(18-10-8-17(24)9-11-18)20-5-3-4-6-21(20)29(22,27)28/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMDFFDIZKESCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,4-dimethylphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule with potential biological activities. Its unique structural features suggest various applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C22H21FN4O3S
  • Molecular Weight : 440.5 g/mol
  • CAS Number : 1251707-84-2

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the fluorophenyl and dioxido groups enhances its binding affinity to various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor or modulator in several biochemical pathways.

Biological Activity Overview

The following table summarizes the key biological activities associated with the compound:

Activity Type Description
AntimicrobialExhibits activity against a range of bacterial strains.
AnticancerDemonstrated cytotoxic effects on cancer cell lines in vitro.
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways.
Receptor ModulationActs as a positive allosteric modulator for certain GABA-A receptors.

Antimicrobial Activity

A study conducted by researchers highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing significant antibacterial properties compared to standard antibiotics.

Anticancer Properties

In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Enzyme Inhibition Studies

Research indicated that the compound inhibits key metabolic enzymes such as cytochrome P450s. This inhibition could lead to altered drug metabolism and potential drug-drug interactions in therapeutic settings.

Receptor Interaction

Molecular docking studies have revealed that the compound binds effectively to GABA-A receptors, suggesting its potential as a neuropharmacological agent. This binding could enhance inhibitory neurotransmission, providing insights into its possible use in treating anxiety or seizure disorders.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s structural and functional properties can be contextualized by comparing it to related benzothiazine derivatives and sulfone-containing heterocycles. Below is a detailed analysis based on substituent variations, synthetic pathways, and inferred physicochemical properties.

Substituent-Driven Structural Comparisons
Compound Name Core Structure Position 4 Substituent Position 2 Substituent Key Features
(2,4-Dimethylphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 1,4-Benzothiazin-1,1-dioxide 4-(4-Fluorophenyl) 2,4-Dimethylphenyl Electron-withdrawing fluorine enhances polarity; methyl groups improve lipophilicity.
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 1,4-Benzothiazin-1,1-dioxide 4-(4-Butylphenyl) Phenyl Bulky butyl group increases hydrophobicity; phenyl methanone lacks methyl substituents.
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 1,4-Benzothiazin-1,1-dioxide 4-(3-Methylphenyl) 4-Ethylphenyl Fluorine at position 7 introduces steric hindrance; ethylphenyl enhances steric bulk vs. dimethylphenyl.
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole-sulfonyl hybrid 4-(Phenylsulfonyl) Phenylethanone Sulfonyl group increases polarity; triazole core differs from benzothiazin.

Key Observations :

  • Steric Considerations : The 2,4-dimethylphenyl group offers moderate steric hindrance, balancing solubility and molecular interactions. In contrast, the ethylphenyl substituent in introduces greater bulk, which may reduce membrane permeability.
  • Core Heterocycle : Benzothiazin-1,1-dioxide derivatives generally exhibit higher stability and solubility compared to triazole-sulfonyl hybrids (e.g., ), owing to the rigid bicyclic structure and sulfone moiety.
Inferred Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, comparisons with analogs suggest:

  • Lipophilicity : The 2,4-dimethylphenyl group (logP ≈ 3.5–4.0) likely confers higher lipophilicity than phenyl or ethylphenyl analogs (logP ≈ 2.8–3.2), favoring blood-brain barrier penetration.
  • Metabolic Stability: The 1,1-dioxide group may reduce oxidative metabolism compared to non-sulfonated benzothiazines, as seen in sulfone-containing drugs like Celecoxib .

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